(3-(Pyridin-2-yl)isoxazol-5-yl)methanamine dihydrochloride
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Overview
Description
(3-(Pyridin-2-yl)isoxazol-5-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C9H11Cl2N3O and a molecular weight of 248.11 g/mol . This compound is part of the isoxazole family, which is known for its diverse biological activities and therapeutic potential . The presence of both pyridine and isoxazole rings in its structure makes it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds . Another approach is the condensation of hydroxylamine with β-diketones or their synthetic equivalents . These reactions are usually carried out under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that ensure scalability and cost-effectiveness. Companies like ChemScene and Benchchem offer bulk custom synthesis and procurement services for this compound .
Chemical Reactions Analysis
Types of Reactions
(3-(Pyridin-2-yl)isoxazol-5-yl)methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole or pyridine rings.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
(3-(Pyridin-2-yl)isoxazol-5-yl)methanamine dihydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (3-(Pyridin-2-yl)isoxazol-5-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Compounds like 2-(isoxazol-3-yl)-2-oxo-N’-phenyl-acetohydrazonoyl cyanide are structurally similar and have been studied for their biological activities.
Pyridine Derivatives: Compounds containing the pyridine ring, such as 3-(pyridin-2-yl)imidazo[1,5-a]pyridines, share similar chemical properties.
Uniqueness
The uniqueness of (3-(Pyridin-2-yl)isoxazol-5-yl)methanamine dihydrochloride lies in its dual-ring structure, which combines the properties of both pyridine and isoxazole rings. This structural feature enhances its versatility and potential for various applications in scientific research and industry.
Properties
IUPAC Name |
(3-pyridin-2-yl-1,2-oxazol-5-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O.2ClH/c10-6-7-5-9(12-13-7)8-3-1-2-4-11-8;;/h1-5H,6,10H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJBJYTYWQRRLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NOC(=C2)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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